molecular formula C12H15FN2O2 B13031822 trans-3-(Cbz-amino)-4-fluoropyrrolidine

trans-3-(Cbz-amino)-4-fluoropyrrolidine

Cat. No.: B13031822
M. Wt: 238.26 g/mol
InChI Key: KZWUUEWPRQZDNF-QWRGUYRKSA-N
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Description

trans-3-(Cbz-amino)-4-fluoropyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-fluoropyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.

    Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

    Deprotection Reactions: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) for introducing the fluorine atom.

    Deprotection: Hydrogenation using Pd/C for removing the Cbz group.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Deprotected Amino Compound: Removal of the Cbz group yields the free amino derivative.

    Substituted Derivatives: Nucleophilic substitution can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Potential use in the design and synthesis of novel therapeutic agents due to its unique structural features.

    Enzyme Inhibition: May serve as a scaffold for developing enzyme inhibitors.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of trans-3-(Cbz-amino)-4-fluoropyrrolidine is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Comparison with Similar Compounds

    trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Another Cbz-protected amino compound with a cyclobutane ring.

    4-Fluoropyrrolidine: A simpler fluorinated pyrrolidine without the Cbz protection.

    N-Boc-3,4-difluoroproline: A fluorinated proline derivative with a different protecting group.

Uniqueness:

    Structural Features: The combination of the Cbz-protected amino group and the fluorine atom at specific positions on the pyrrolidine ring makes trans-3-(Cbz-amino)-4-fluoropyrrolidine unique.

    Applications: Its unique structure allows for specific interactions in biological systems and synthetic applications that are not possible with similar compounds.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

benzyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m0/s1

InChI Key

KZWUUEWPRQZDNF-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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